molecular formula C6H12N2O4 B14178642 Nitric acid--1-ethylpyrrolidin-2-one (1/1) CAS No. 918659-72-0

Nitric acid--1-ethylpyrrolidin-2-one (1/1)

Cat. No.: B14178642
CAS No.: 918659-72-0
M. Wt: 176.17 g/mol
InChI Key: JBQQWWDJXIXLLQ-UHFFFAOYSA-N
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Description

Nitric acid–1-ethylpyrrolidin-2-one (1/1) is a compound formed by the combination of nitric acid and 1-ethylpyrrolidin-2-one

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–1-ethylpyrrolidin-2-one typically involves the reaction of nitric acid with 1-ethylpyrrolidin-2-one under controlled conditions. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete reaction and formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes where nitric acid is reacted with 1-ethylpyrrolidin-2-one in reactors designed to handle the exothermic nature of the reaction. The process may include steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Nitric acid–1-ethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Nitric acid–1-ethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of nitric acid–1-ethylpyrrolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways, such as those involved in oxidative stress or inflammation.

Comparison with Similar Compounds

    Pyrrolidin-2-one: A structurally related compound with similar chemical properties.

    1-Ethylpyrrolidin-2-one: The parent compound without the nitric acid component.

    Nitro derivatives: Compounds formed by the nitration of pyrrolidin-2-one derivatives.

Properties

CAS No.

918659-72-0

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

1-ethylpyrrolidin-2-one;nitric acid

InChI

InChI=1S/C6H11NO.HNO3/c1-2-7-5-3-4-6(7)8;2-1(3)4/h2-5H2,1H3;(H,2,3,4)

InChI Key

JBQQWWDJXIXLLQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1=O.[N+](=O)(O)[O-]

Origin of Product

United States

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